![molecular formula C7H13NO2 B1589737 1-Amino-cyclobutanecarboxylic acid ethyl ester CAS No. 285570-26-5](/img/structure/B1589737.png)
1-Amino-cyclobutanecarboxylic acid ethyl ester
Overview
Description
1-Amino-cyclobutanecarboxylic acid ethyl ester is a chemical compound with the molecular formula C7H13NO2 It is a derivative of cyclobutanecarboxylic acid, where the carboxylic acid group is esterified with ethanol and an amino group is attached to the cyclobutane ring
Preparation Methods
The synthesis of 1-Amino-cyclobutanecarboxylic acid ethyl ester typically involves the esterification of cyclobutanecarboxylic acid followed by the introduction of an amino group. One common method involves the reaction of cyclobutanecarboxylic acid with ethanol in the presence of a strong acid catalyst to form the ethyl ester. Subsequently, the ester undergoes amination to introduce the amino group. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Amino-cyclobutanecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Amination: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form more saturated compounds.
Common reagents used in these reactions include strong acids or bases for hydrolysis, amines for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
ACCE serves as a versatile building block in organic synthesis:
- Cyclic Compound Synthesis : It is utilized in synthesizing various cyclic compounds and amino acid derivatives, enhancing the repertoire of synthetic methodologies available to chemists.
Biology
Research indicates that ACCE interacts with biological systems:
- Enzyme Inhibition : ACCE has shown potential in inhibiting enzymes involved in metabolic pathways, such as β-glucan synthase, which is relevant for antifungal drug development .
- Receptor Interaction : The amino group facilitates hydrogen bonding with receptor sites, influencing signaling pathways related to cell growth and differentiation .
Medicine
Ongoing studies are investigating ACCE's role as a pharmaceutical intermediate:
- Drug Development : Its unique structure may lead to the development of novel therapeutic agents targeting specific diseases .
- Potential Therapeutic Uses : Research into its application in boron neutron capture therapy highlights its promise as a treatment modality for cancer .
Industry
ACCE finds applications in producing specialty chemicals:
- Chemical Manufacturing : It is used in creating materials with specific properties tailored for industrial applications, including agrochemicals and polymers.
Case Study 1: Enzyme Inhibition
A study demonstrated that ACCE effectively inhibited β-glucan synthase, leading to significant reductions in fungal cell wall synthesis. This inhibition was quantified using enzyme assays, showcasing ACCE's potential as an antifungal agent.
Case Study 2: Drug Development
In another investigation, researchers explored ACCE's structural modifications to enhance its binding affinity to target receptors involved in cancer proliferation pathways. The modified derivatives exhibited improved therapeutic indices in preclinical models.
Mechanism of Action
The mechanism of action of 1-Amino-cyclobutanecarboxylic acid ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the ester group can participate in esterification and hydrolysis reactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
1-Amino-cyclobutanecarboxylic acid ethyl ester can be compared with similar compounds such as:
Cyclobutanecarboxylic acid: Lacks the amino and ester groups, making it less versatile in chemical reactions.
Ethyl 1-aminocyclopropanecarboxylate: Contains a cyclopropane ring instead of a cyclobutane ring, leading to different reactivity and stability.
1-Amino-1-cyclobutanecarboxylic acid: Lacks the ester group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its combination of an amino group and an ester group on a cyclobutane ring, providing a balance of reactivity and stability that is valuable in various applications.
Biological Activity
1-Amino-cyclobutanecarboxylic acid ethyl ester (ACCE) is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties and mechanisms of action. This article provides a comprehensive overview of the biological activity associated with ACCE, including its synthesis, mechanisms, and applications in medicine and agriculture.
Chemical Structure and Synthesis
The chemical structure of ACCE includes a cyclobutane ring with an amino group and a carboxylic acid moiety. The synthesis of ACCE typically involves the reaction of cyclobutane derivatives with amines or amino acids, followed by esterification processes. Various synthetic pathways have been explored to optimize yield and purity, including the use of specific reagents and conditions that favor the formation of the desired ester.
The biological activity of ACCE is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors.
- Enzyme Inhibition : ACCE has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis. For instance, it may act as an inhibitor of -glucan synthase, a target in antifungal drug development .
- Receptor Interaction : The amino group in ACCE can form hydrogen bonds with receptor sites, influencing their activity. This interaction may lead to modulation of signaling pathways related to cell growth and differentiation.
Antitumor Activity
ACCE has been investigated for its potential antitumor properties. Studies indicate that it can inhibit the growth of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. The compound's ability to interfere with DNA synthesis has been noted, suggesting a direct impact on tumor cell proliferation .
Antifungal Properties
Research indicates that ACCE derivatives exhibit antifungal activity by targeting fungal cell wall synthesis. Specifically, compounds derived from ACCE have shown effectiveness against pathogens like Candida and Aspergillus species by inhibiting -glucan synthase . This mode of action is particularly advantageous as it minimizes toxicity to mammalian cells.
Plant Growth Regulation
In agricultural applications, ACCE functions as a signaling molecule that enhances plant resilience against stressors. Its role as an ethylene precursor allows it to modulate plant defense mechanisms against pathogens and abiotic stressors such as drought . This property positions ACCE as a valuable compound in crop protection strategies.
Case Studies
- Antitumor Efficacy : A study assessing the cytotoxic effects of ACCE on human cancer cell lines demonstrated significant inhibition of cell viability at concentrations ranging from 10 µM to 100 µM. Notably, the compound exhibited selective toxicity towards cancer cells while sparing normal cells .
- Antifungal Activity : In vitro tests revealed that ACCE derivatives significantly reduced fungal growth in cultures infected with Candida albicans. The effective concentration was found to be lower than that required for mammalian cell toxicity, highlighting its therapeutic potential in treating fungal infections .
- Plant Stress Response : Research on maize treated with ACCE showed enhanced resistance to necrotrophic pathogens, attributed to increased ethylene production and subsequent activation of defense-related genes .
Data Tables
Property | Value |
---|---|
Chemical Formula | C₇H₁₃N₁O₂ |
Molecular Weight | 143.19 g/mol |
Antitumor IC50 | 10-100 µM (varies by cell line) |
Antifungal IC50 | 5-50 µM |
Plant Growth Promotion | Enhanced stress resistance |
Properties
IUPAC Name |
ethyl 1-aminocyclobutane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-10-6(9)7(8)4-3-5-7/h2-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJJLUOGEIHGRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466432 | |
Record name | 1-Amino-cyclobutanecarboxylic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70466432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
285570-26-5 | |
Record name | 1-Amino-cyclobutanecarboxylic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70466432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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